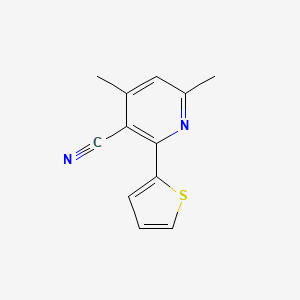
2-Bromo-8-fluoro-4-methylquinoline
Übersicht
Beschreibung
2-Bromo-8-fluoro-4-methylquinoline is a chemical compound with the molecular formula C10H7BrFN . It is a derivative of quinoline, a nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of quinoline derivatives, including 2-Bromo-8-fluoro-4-methylquinoline, has been a subject of numerous studies. Classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield have been specified . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline .Molecular Structure Analysis
The molecular structure of 2-Bromo-8-fluoro-4-methylquinoline consists of a quinoline core with bromine, fluorine, and a methyl group attached at the 2nd, 8th, and 4th positions respectively . The molecular weight of this compound is 240.07 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antimalarial and Antineoplastic Agents
2-Bromo-8-fluoro-4-methylquinoline has been explored for its potential in medicinal chemistry, particularly as a scaffold for antimalarial and antineoplastic drugs . The quinoline core structure is a common feature in several FDA-approved drugs and natural products, with modifications like bromination and fluorination often enhancing biological activity. This compound could serve as a precursor in synthesizing novel drug candidates with improved efficacy against resistant strains of malaria or cancer cells.
Agriculture: Pesticide Development
In agriculture, 2-Bromo-8-fluoro-4-methylquinoline may be utilized in developing pesticides . The presence of halogen atoms in the quinoline ring can lead to compounds with insecticidal properties. Research into the synthesis and functionalization of such halogenated quinolines could yield new, more effective pesticides that are less harmful to the environment.
Industrial Chemistry: Synthesis of Liquid Crystals
The structural properties of 2-Bromo-8-fluoro-4-methylquinoline make it suitable for the synthesis of liquid crystals . These materials are crucial in the manufacturing of displays and other electronic devices. The compound’s ability to form stable and well-defined liquid crystalline phases can be leveraged to create advanced materials with specific optical properties.
Synthetic Organic Chemistry: Building Blocks for Complex Molecules
This compound is a valuable building block in synthetic organic chemistry, aiding in the construction of complex molecules . Its reactivity allows for various functionalizations, enabling chemists to synthesize a wide range of derivatives with diverse biological activities. This versatility makes it an important tool in the discovery of new therapeutic agents.
Drug Discovery: Enzyme Inhibition
2-Bromo-8-fluoro-4-methylquinoline has applications in drug discovery, particularly in the design of enzyme inhibitors . By interacting with specific enzymes, derivatives of this compound could inhibit the biological pathways essential for the survival of pathogens, leading to the development of new drugs with unique mechanisms of action.
Antibacterial Activity: Development of New Antibiotics
The antibacterial properties of brominated quinolines suggest that 2-Bromo-8-fluoro-4-methylquinoline could be used to develop new antibiotics . With antibiotic resistance on the rise, there is a pressing need for novel compounds that can combat bacterial infections effectively. This compound’s structure provides a promising foundation for such developments.
Wirkmechanismus
In terms of mode of action, quinolines often act through interactions with various enzymes and receptors in the body. For example, some quinolines are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .
The biochemical pathways affected by quinolines can vary widely depending on the specific compound and its targets. For instance, quinoline-based antimalarial drugs like chloroquine and mefloquine are thought to act by accumulating in the digestive vacuole of the malaria parasite and interfering with the detoxification of heme, a byproduct of hemoglobin degradation .
The pharmacokinetics of quinolines, including their absorption, distribution, metabolism, and excretion (ADME), can also vary. Many quinolines are well absorbed orally and widely distributed in the body. They are typically metabolized in the liver, often through processes like hydroxylation and conjugation, and excreted in the urine .
The action of quinoline compounds can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the quinoline, which can in turn influence its absorption and distribution in the body .
Eigenschaften
IUPAC Name |
2-bromo-8-fluoro-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-6-5-9(11)13-10-7(6)3-2-4-8(10)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCLKXSOCVRTGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-8-fluoro-4-methylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



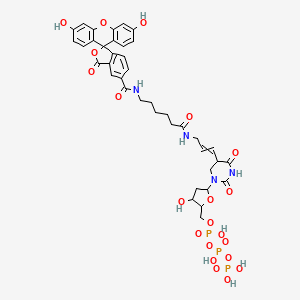
amine](/img/structure/B1447542.png)
![1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone](/img/structure/B1447544.png)
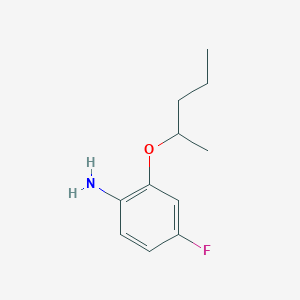
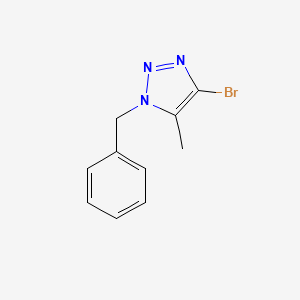

![1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride](/img/structure/B1447549.png)
![3-[4-(tert-Butyl)phenoxy]azetidine hydrochloride](/img/structure/B1447550.png)
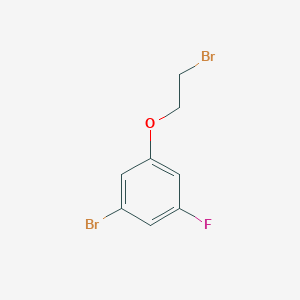

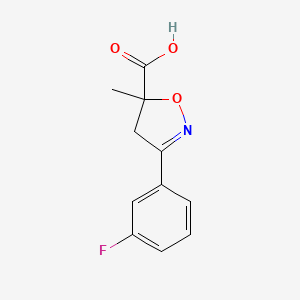
![1-Bromo-4-chloro-5-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1447557.png)
